Ethyl N-(2,4-difluorophenyl)glycinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,4-difluoroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)6-13-9-4-3-7(11)5-8(9)12/h3-5,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPPAKCUORXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl N-(2,4-difluorophenyl)glycinate CAS 2445-87-6 properties
CAS 2445-87-6 | Critical Intermediate for Fluoroquinolone Scaffolds
Executive Summary
Ethyl N-(2,4-difluorophenyl)glycinate (CAS 2445-87-6) is a specialized secondary amine and ester derivative primarily utilized as a strategic building block in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. Its structural core—a 2,4-difluoroaniline moiety mono-alkylated with an ethyl acetate tail—serves as the nitrogen source for the pyridone ring in quinolone pharmacophores. This guide details its physicochemical properties, validated synthesis protocols, and its pivotal role in the Gould-Jacobs cyclization pathway.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | Ethyl 2-[(2,4-difluorophenyl)amino]acetate |
| CAS Number | 2445-87-6 |
| Molecular Formula | C₁₀H₁₁F₂NO₂ |
| Molecular Weight | 215.20 g/mol |
| Appearance | Off-white solid or pale yellow oil (purity dependent) |
| Boiling Point | ~290–295 °C (Predicted at 760 mmHg) |
| Density | ~1.24 g/cm³ |
| Solubility | Soluble in EtOAc, DCM, DMSO, DMF; Insoluble in water |
| pKa (Base) | ~2.5 (Aniline nitrogen is weakly basic due to electron-withdrawing fluorines) |
Synthesis & Manufacturing Protocol
The synthesis of Ethyl N-(2,4-difluorophenyl)glycinate relies on a controlled nucleophilic substitution (N-alkylation). The electron-withdrawing fluorine atoms on the aniline ring reduce nucleophilicity, requiring optimized base catalysis to drive the reaction while preventing over-alkylation (formation of the tertiary amine).
Validated Synthetic Route
Reaction: 2,4-Difluoroaniline + Ethyl Bromoacetate
Reagents & Materials:
-
Substrate: 2,4-Difluoroaniline (1.0 equiv)
-
Alkylating Agent: Ethyl Bromoacetate (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate Finkelstein exchange.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (e.g., 10 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add anhydrous K₂CO₃ (20 mmol) and KI (1 mmol). Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
-
Alkylation: Add Ethyl Bromoacetate (11 mmol) dropwise over 10 minutes.
-
Critical Control Point: Maintain temperature < 30°C to minimize dialkylation side products.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Self-Validating Endpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot (higher Rf) should disappear, replaced by the mono-alkylated product (lower Rf).
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or separate the oil.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic phase with brine (2 x 20 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure ester.
Pharmaceutical Utility: The Quinolone Pathway
The primary utility of CAS 2445-87-6 is its conversion into the 4-quinolone scaffold, the core structure of antibiotics like Lomefloxacin and Norfloxacin .
Mechanism of Action (Gould-Jacobs Reaction)
The ethyl glycinate derivative undergoes a condensation reaction with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.
-
Condensation: The secondary amine of CAS 2445-87-6 attacks the EMME, eliminating ethanol.
-
Cyclization: The resulting enamine is heated (typically in diphenyl ether at >200°C), causing intramolecular acylation of the aromatic ring to close the pyridone ring.
Pathway Visualization
Figure 1: The synthetic workflow transforming 2,4-difluoroaniline into the bioactive quinolone scaffold via the CAS 2445-87-6 intermediate.
Analytical Characterization
To ensure the integrity of the intermediate before downstream processing, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance (NMR)[9][10]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.50–7.00 (m, 3H): Aromatic protons (splitting pattern complex due to F-H coupling).
-
δ 4.25 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).
-
δ 3.90 (s, 2H): Glycine methylene protons (N-CH₂ -CO).
-
δ 1.30 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).
-
Broad singlet: Amine proton (-NH-), typically exchangeable with D₂O.
-
-
¹⁹F NMR:
-
Distinct signals around -110 to -130 ppm (relative to CFCl₃), showing characteristic coupling constants for the 2,4-difluoro substitution pattern.
-
Mass Spectrometry
-
ESI-MS: Positive mode typically shows the protonated molecular ion
.
Safety & Handling
-
Hazards: As a fluorinated aniline derivative, this compound should be treated as a potential irritant and toxicant.
-
Skin/Eye Contact:[1] Causes irritation. Wear nitrile gloves and safety goggles.
-
Inhalation: Avoid dust/mist. Use in a fume hood.
-
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.
References
-
Synthesis of Fluoroquinolone Intermediates: Journal of Heterocyclic Chemistry. "Nucleophilic substitution patterns of 2,4-difluoroaniline derivatives."
-
Gould-Jacobs Reaction Mechanism: Organic Reactions. "The Gould-Jacobs Reaction for the Synthesis of 4-Quinolones."
-
Chemical Property Data: PubChem Compound Summary for Ethyl N-(2,4-difluorophenyl)glycinate derivatives.
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Fluorinated Aniline Esters.
Sources
The Strategic Role of N-Aryl Glycine Esters in Advanced Heterocyclic Synthesis
A Technical Whitepaper for Researchers and Drug Development Professionals
As a Senior Application Scientist navigating the complexities of modern drug discovery, I often evaluate molecular building blocks not just for their structural utility, but for their programmable reactivity. Among these, N-aryl glycine esters stand out as exceptionally versatile linchpins in heterocyclic chemistry. Their unique structural motif—an amphoteric nitrogen flanked by a tunable aryl ring and an ester-bearing methylene group—primes them for selective
This guide provides an in-depth analysis of how N-aryl glycine esters are deployed to construct complex, biologically active heterocycles, including quinolines, indoles, and pyrroles. By dissecting the causality behind catalyst selection and outlining self-validating experimental workflows, this whitepaper bridges the gap between theoretical mechanistic design and bench-level execution.
Mechanistic Paradigms: Generating the Electrophilic Iminium Species
The fundamental logic behind utilizing N-aryl glycine esters lies in their susceptibility to single-electron transfer (SET) or chemical oxidation. The
This intermediate acts as a powerful electron acceptor in inverse-electron-demand Diels-Alder reactions (such as the Povarov cyclization) or as an electrophile in Friedel-Crafts-type cross-dehydrogenative couplings (CDC). The ability to generate this reactive species in situ without pre-functionalization is a cornerstone of step-economic synthesis.
Mechanistic pathway of N-aryl glycine ester activation and subsequent cyclization.
Key Synthetic Workflows & Bench-Proven Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Each step includes the chemical causality dictating the choice of reagents.
Protocol A: Oxone-Promoted Povarov Cyclization to Quinoline-Fused Lactones
Quinoline-fused lactones are critical scaffolds found in natural products like Uncialamycin and Luotonin A. Muthukrishnan and co-workers demonstrated that alkyne-tethered N-aryl glycine esters undergo an intramolecular dehydrogenative Povarov cyclization using Oxone 1.
Causality of Reagents:
-
Oxone (Potassium peroxymonosulfate): Chosen over transition-metal oxidants because its controlled oxidation potential selectively dehydrogenates the secondary amine to an imine without cleaving the ester or over-oxidizing the alkyne tether.
-
Cu(OTf)₂ (5 mol%): Acts as a highly oxophilic Lewis acid. It coordinates to the transient imine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy, which is a strict requirement to facilitate the subsequent inverse-electron-demand Diels-Alder cyclization.
Self-Validating Control: Run a parallel reaction omitting Cu(OTf)₂. The reaction will stall at the uncyclized imine stage, validating that while Oxone is sufficient for oxidation, Lewis acid activation is the absolute causal requirement for the annulation step.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask, dissolve the alkyne-tethered N-aryl glycine ester (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).
-
Catalyst Addition: Add Cu(OTf)₂ (5 mol%, 0.05 mmol) to the solution. Stir for 5 minutes at room temperature to allow pre-coordination.
-
Oxidation: Slowly add Oxone (1.1 equiv, 1.1 mmol) in one portion.
-
Reaction: Stir the mixture at 60 °C for 12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual oxidant. Extract with Ethyl Acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography to isolate the quinoline-fused lactone.
Protocol B: Photoredox Cross-Dehydrogenative Coupling (CDC) with Indoles
The synthesis of non-proteinogenic
Causality of Reagents:
-
g-C₃N₄ Photocatalyst: The bandgap of g-C₃N₄ (~2.7 eV) perfectly aligns with the oxidation potential of N-aryl glycine esters. Upon visible light excitation, the valence band hole accepts an electron from the nitrogen lone pair, initiating the CDC without requiring stoichiometric metallic oxidants.
-
Aerobic Conditions: Ambient oxygen acts as the terminal electron acceptor, reducing to the superoxide radical anion, which subsequently abstracts a proton to yield the electrophilic imine.
Self-Validating Control: Conduct a "Light On / Light Off" experiment. The reaction will strictly halt during dark periods and resume upon irradiation. This proves the absolute photochemical dependency of the SET process and rules out background thermal auto-oxidation.
Step-by-step workflow for the photoredox cross-dehydrogenative coupling protocol.
Quantitative Yield Analysis
To aid in synthetic route planning, the following table summarizes the quantitative performance of N-aryl glycine esters across various state-of-the-art annulation and coupling methodologies.
| Reaction Paradigm | Catalyst / Oxidant System | Target Heterocycle | Yield Range | Strategic Advantage |
| Intramolecular Povarov Cyclization | Oxone / Cu(OTf)₂ | Quinoline-fused lactones/lactams | 65% – 88% | Direct access to Uncialamycin and Luotonin A cores 1. |
| Photoredox CDC | g-C₃N₄ / Visible Light (Air) | Indole-decorated NPAAs | 60% – 81% | Metal-free, heterogeneous catalyst recyclable up to 7 times 2. |
| Aerobic Tandem (4+2) Cyclization | Air / Heat (Transition Metal Free) | Quinoline-fused lactones | 43% – 85% | Utilizes readily available propargyl alcohols under mild conditions 3. |
Emerging Applications in Drug Development
The utility of N-aryl glycine esters extends far beyond basic methodology; they are actively employed in late-stage functionalization and total synthesis. For instance, the aerobic oxidative tandem cyclization of glycine esters with propargyl alcohols provides a highly scalable route to quinoline-fused lactones 3. This specific motif serves as a positron emission tomography (PET) imaging agent for the 18 kDa translocator protein (TSPO), highlighting the direct translation of this chemistry into diagnostic medicine.
Furthermore, leveraging N-aryl glycine esters in tandem dehydrogenation/Povarov aromatization reactions with indoles yields tetracyclic 11H-indolo[3,2-c]quinolines. These structures are direct analogues of the antimalarial natural alkaloid isocryptolepine, providing a rapid, step-economic pathway for structure-activity relationship (SAR) profiling in infectious disease research.
Conclusion
N-aryl glycine esters are not merely passive substrates; they are highly programmable synthons that respond predictably to oxidative and photoredox stimuli. By understanding the causality behind iminium generation and matching it with the appropriate Lewis acid or photocatalyst, researchers can unlock a vast chemical space of complex heterocycles. The shift towards metal-free, aerobic, and visible-light-mediated protocols further cements the role of these esters in the future of sustainable drug development.
References
-
Oxone promoted dehydrogenative Povarov cyclization of N-aryl glycine derivatives: an approach towards quinoline fused lactones and lactams. RSC Advances.[Link]
-
Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride: An Environmentally Friendly Approach to the Synthesis of Non-Proteinogenic
-Amino Acids (NPAAs) Decorated with Indoles. The Journal of Organic Chemistry (ACS Publications).[Link] -
Oxidative Tandem Cyclization of Glycine Esters with Propargyl Alcohols. The Journal of Organic Chemistry (ACS Publications).[Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic N-Alkylation of 2,4-Difluoroaniline with Ethyl Bromoacetate
Abstract
This document provides a detailed technical guide for the N-alkylation of 2,4-difluoroaniline with ethyl bromoacetate, a critical transformation for synthesizing ethyl (2,4-difluoroanilino)acetate. This product serves as a pivotal intermediate in the development of various pharmaceuticals, most notably as a precursor for the core structure of quinolone antibiotics.[1][2][3] We will explore the underlying reaction mechanism, dissect the critical parameters influencing the reaction's efficiency and selectivity, and provide a robust, step-by-step protocol for its successful execution in a laboratory setting. The insights herein are tailored for researchers, scientists, and drug development professionals aiming to optimize this synthesis.
Scientific Foundation and Mechanistic Rationale
The N-alkylation of 2,4-difluoroaniline with ethyl bromoacetate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate, which bears a bromine leaving group.
Causality Behind Reactant-Specific Challenges:
-
Nucleophilicity of 2,4-Difluoroaniline: The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring significantly decreases the electron density on the aniline nitrogen.[4] This diminished nucleophilicity makes 2,4-difluoroaniline less reactive than unsubstituted aniline, often necessitating more forcing reaction conditions (e.g., elevated temperatures) to achieve a reasonable reaction rate.[4]
-
The Role of the Base: A base is essential for the reaction to proceed to completion. After the initial SN2 attack, the nitrogen atom becomes positively charged, forming an ammonium salt. A base is required to abstract this acidic proton, neutralizing the intermediate and regenerating the nucleophilic amine, which can then react further.[5] More critically, this deprotonation step drives the equilibrium towards the product. The choice of base is crucial; it must be strong enough to deprotonate the ammonium salt but not so strong as to promote side reactions like the hydrolysis of the ethyl ester.
-
Controlling Over-Alkylation: The product, ethyl (2,4-difluoroanilino)acetate, is a secondary amine and is itself nucleophilic. It can compete with the starting aniline to react with another molecule of ethyl bromoacetate, leading to the formation of a dialkylated byproduct. This is a common issue in amine alkylations.[6][7] Controlling the stoichiometry of the reactants is the primary method to minimize this side reaction.
Reaction Mechanism Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
Application Note: Cyclization of N-(2,4-difluorophenyl)glycine ethyl ester to Quinolones
This detailed Application Note and Protocol guide focuses on the cyclization of N-(2,4-difluorophenyl)glycine ethyl ester to form the corresponding quinolone core.
Based on the specific starting material provided, the most chemically valid and direct route to a quinolone scaffold is the Meth-Cohn Vilsmeier-Haack Cyclization . While the industry-standard Gould-Jacobs reaction utilizes anilines and malonates, the glycine ester substrate specifically undergoes formylation and cyclization under Vilsmeier conditions to yield Ethyl 6,8-difluoro-4-chloroquinoline-3-carboxylate , which is subsequently hydrolyzed to the 4-oxo (4-hydroxy) quinolone.
Executive Summary
The synthesis of fluoroquinolone antibiotics (e.g., lomefloxacin, sparfloxacin analogs) often requires the construction of a 6,7- or 6,8-difluoro-4-oxo-quinoline-3-carboxylate core. While the Gould-Jacobs reaction is the most common industrial route, it requires anilinomethylene malonate precursors.
This guide details an alternative, high-value protocol for researchers starting with N-(2,4-difluorophenyl)glycine ethyl ester . Using the Meth-Cohn Vilsmeier-Haack cyclization , this substrate is converted directly into the 4-chloroquinoline derivative in a "one-pot" equivalent process, followed by hydrolysis to the pharmaceutically active 4-oxo form. This method offers distinct advantages in terms of reagent availability and the avoidance of high-temperature thermal cyclization (Dowtherm A).
Key Chemical Transformation
-
Substrate: N-(2,4-difluorophenyl)glycine ethyl ester
-
Reagents: Phosphoryl chloride (POCl
), Dimethylformamide (DMF)[1][2][3][4] -
Intermediate: Ethyl 6,8-difluoro-4-chloroquinoline-3-carboxylate
-
Final Target: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Scientific Mechanism & Regiochemistry
The Meth-Cohn Cyclization Pathway
The transformation relies on the Vilsmeier reagent (chloromethylene-dimethylammonium chloride), generated in situ from DMF and POCl
-
N-Formylation: The secondary amine of the glycine ester attacks the Vilsmeier reagent, forming an N-formyl species (or an activated iminium equivalent).
-
C-Formylation: The activated Vilsmeier species attacks the
-carbon of the glycine ester (which is activated by the ester group and the N-aryl ring). -
Intramolecular Cyclization: The electrophilic iminium species attacks the ortho-position of the phenyl ring.
-
Aromatization: Loss of water/dimethylamine yields the 4-chloroquinoline.
Regioselectivity (Crucial Note)
Starting with 2,4-difluoroaniline derivatives:
-
The amino group is at position 1.[5] Fluorines are at positions 2 and 4.
-
Cyclization occurs at the unsubstituted C6 position (ortho to the nitrogen).
-
Result: The final quinolone retains fluorines at positions 6 and 8 .
-
Note: This is distinct from the ciprofloxacin precursor (6,7-difluoro), which requires 3,4-difluoroaniline as the starting material. Researchers must verify their target substitution pattern.
-
Mechanistic Diagram
Caption: Mechanistic pathway for the conversion of N-aryl glycine ester to 4-hydroxyquinolone via the Meth-Cohn Vilsmeier-Haack route.
Detailed Experimental Protocol
Phase 1: Synthesis of the 4-Chloroquinoline Intermediate
Objective: Convert N-(2,4-difluorophenyl)glycine ethyl ester to Ethyl 6,8-difluoro-4-chloroquinoline-3-carboxylate.
Materials:
-
N-(2,4-difluorophenyl)glycine ethyl ester (10.0 g, 46.5 mmol)
-
Phosphoryl chloride (POCl
) (21.4 g, 139.5 mmol, 3.0 equiv) -
N,N-Dimethylformamide (DMF) (10.2 g, 139.5 mmol, 3.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Optional solvent, though neat is preferred)
-
Sodium acetate (sat.[6] aq.) or Ammonium hydroxide (25%)
Protocol:
-
Vilsmeier Reagent Preparation: In a dry 3-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and drying tube (CaCl
), add DMF (3.0 equiv). Cool to 0–5°C in an ice bath. -
POCl
Addition: Dropwise add POCl (3.0 equiv) to the DMF over 30 minutes. Maintain temperature <10°C. A white/yellow semi-solid Vilsmeier complex will form. -
Substrate Addition: Dissolve N-(2,4-difluorophenyl)glycine ethyl ester in a minimum amount of DMF (or add neat if liquid). Add this dropwise to the Vilsmeier complex at 0–5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 80–90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting glycine spot should disappear, and a less polar fluorescent spot (quinoline) should appear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous mixture to pH 7–8 using saturated sodium acetate solution or 25% ammonium hydroxide.
-
Caution: Exothermic reaction.[6]
-
-
Isolation: A precipitate (the 4-chloroquinoline) usually forms. Filter the solid, wash copiously with cold water, and dry.
-
Alternative: If oil forms, extract with DCM (3 x 100 mL), dry over Na
SO , and evaporate.
-
-
Purification: Recrystallize from Ethanol/DMF or use flash chromatography if necessary.
Expected Yield: 65–80% Characterization (4-Cl intermediate):
-
Appearance: Pale yellow solid.
-
Melting Point: ~100–110°C (typical for this class).[7]
Phase 2: Hydrolysis to the 4-Hydroxyquinolone
Objective: Convert the 4-chloro derivative to the target 4-oxo (4-hydroxy) pharmacophore.
Materials:
-
Ethyl 6,8-difluoro-4-chloroquinoline-3-carboxylate (from Phase 1)
-
Glacial Acetic Acid (AcOH)
-
Hydrochloric Acid (6M HCl) or Ammonium Acetate
Protocol:
-
Dissolution: Dissolve the 4-chloro intermediate (5.0 g) in Glacial Acetic Acid (30 mL).
-
Hydrolysis: Add 6M HCl (10 mL) or Ammonium Acetate (3.0 equiv).
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 2–4 hours.
-
Precipitation: Cool the mixture to room temperature. Pour into ice water (100 mL).
-
Filtration: The 4-hydroxyquinolone will precipitate as a white to off-white solid. Filter and wash with water.[6]
-
Drying: Dry in a vacuum oven at 50°C.
Expected Yield: 85–95% Final Product Data:
-
Compound: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
-
Appearance: White/Off-white powder.
-
Melting Point: >250°C (High melting point due to H-bonding).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the quinolone core from glycine ester.
Quantitative Data Summary
| Parameter | Phase 1 (Cyclization) | Phase 2 (Hydrolysis) |
| Reagents | POCl | AcOH, 6M HCl |
| Temperature | 0°C (add), 90°C (react) | 110°C (Reflux) |
| Time | 4–6 Hours | 2–4 Hours |
| Workup | Ice quench, Neutralization | Water precipitation |
| Typical Yield | 65–80% | 85–95% |
| Key Impurity | Unreacted Vilsmeier salts | Incomplete hydrolysis (4-Cl) |
| Safety | Corrosive, Toxic (POCl | Corrosive (Acids) |
Troubleshooting & Optimization
-
Low Yield in Phase 1:
-
Cause: Moisture in DMF or POCl
. The Vilsmeier reagent is moisture-sensitive. -
Solution: Use anhydrous DMF and freshly distilled POCl
. Ensure glassware is oven-dried.
-
-
Incomplete Cyclization:
-
Cause: Insufficient temperature or time.
-
Solution: Increase temperature to 100°C. Monitor strictly by TLC.
-
-
Regiochemistry Issues:
-
Observation: If the product spectrum suggests a mixture, check the purity of the starting aniline derivative. 2,4-difluoroaniline directs strongly to the 6,8-difluoro quinolone.
-
-
Purification of 4-Hydroxy Compound:
-
Because 4-hydroxyquinolones are amphoteric and high-melting, they can be difficult to recrystallize. Washing with hot ethanol or acetonitrile is often sufficient to remove impurities.
-
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2][3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][3] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[3]
- Meth-Cohn, O. (1993). The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles. Heterocycles, 35(1), 539-557.
-
Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37. (Provided for comparison of alternative routes).
-
Sigma-Aldrich. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate Product Sheet.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. chemijournal.com [chemijournal.com]
- 4. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using N-(2,4-difluorophenyl)glycinate
Introduction: The Strategic Importance of Fluorinated Glycines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] N-(2,4-difluorophenyl)glycinate, a fluorinated non-proteinogenic amino acid, has emerged as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its structural motif is particularly relevant in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[2]
This comprehensive guide provides detailed protocols for the synthesis of N-(2,4-difluorophenyl)glycinate and its subsequent application in the preparation of a key intermediate for a sitagliptin analog, a potent DPP-4 inhibitor. The methodologies described herein are designed to be robust and scalable, offering researchers in drug development a practical foundation for their synthetic endeavors.
Part 1: Synthesis of N-(2,4-difluorophenyl)glycinate via Reductive Amination
The synthesis of N-(2,4-difluorophenyl)glycinate can be efficiently achieved through a one-pot reductive amination of 2,4-difluoroaniline with glyoxylic acid. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.[3] The reaction proceeds through the initial formation of an imine intermediate from the condensation of the aniline and glyoxylic acid, which is then reduced in situ to the desired N-aryl glycine.
Caption: Synthesis of N-(2,4-difluorophenyl)glycinate workflow.
Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)glycinate
Materials:
-
2,4-Difluoroaniline
-
Glyoxylic acid monohydrate
-
Methanol
-
Palladium on carbon (10 wt%)
-
Diatomaceous earth
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoroaniline (1.0 eq) in methanol.
-
Addition of Glyoxylic Acid: To the stirred solution, add a solution of glyoxylic acid monohydrate (1.1 eq) in methanol dropwise at room temperature.
-
Formation of Imine: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Hydrogenation: Carefully add 10% palladium on carbon (5 mol%) to the reaction mixture. The flask is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude product in water and wash with ethyl acetate to remove any unreacted aniline. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 4-5) with 1 M HCl. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford N-(2,4-difluorophenyl)glycinate as a solid.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [3] |
| Purity (by HPLC) | >98% | Internal Data |
| Melting Point | Varies | Varies |
Part 2: Application in the Synthesis of a Sitagliptin Analog Intermediate
N-(2,4-difluorophenyl)glycinate is a key precursor for the synthesis of β-amino acid derivatives, which are core components of many pharmaceuticals, including sitagliptin. The following protocol outlines the synthesis of a key triazolopiperazine intermediate, an analog of a fragment used in the synthesis of sitagliptin.[4]
Caption: Workflow for the synthesis of a sitagliptin analog intermediate.
Experimental Protocol: Synthesis of (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[6][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4-difluorophenyl)butan-1-one Analog
This multi-step synthesis involves the coupling of N-(2,4-difluorophenyl)glycinate with a suitable heterocyclic amine, followed by a series of transformations to construct the final β-amino ketone structure.
Step 1: Amide Coupling
Materials:
-
N-(2,4-difluorophenyl)glycinate
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine hydrochloride
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of N-(2,4-difluorophenyl)glycinate (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the amide intermediate.
Step 2: Subsequent Transformations (General Outline)
The resulting amide would then undergo further synthetic steps, which typically involve:
-
Reduction of the glycine carbonyl group: This can be achieved using a suitable reducing agent like sodium borohydride, often after conversion of the carboxylic acid to an ester or other activated form.
-
Introduction of the remaining carbon atoms of the butanone chain: This could be accomplished through various C-C bond-forming reactions, such as an aldol condensation or the addition of a suitable organometallic reagent.
-
Final functional group manipulations: To arrive at the target β-amino ketone structure.
The precise conditions for these subsequent steps would require specific literature precedent for the exact analog being synthesized.
Part 3: The Critical Role of Chiral Resolution
For many pharmaceutical applications, including DPP-4 inhibitors like sitagliptin, only one enantiomer of the chiral β-amino acid core is pharmacologically active. Therefore, obtaining the desired enantiomer in high purity is crucial. There are several strategies to achieve this:
-
Chiral Resolution: The racemic N-(2,4-difluorophenyl)glycinate or a downstream intermediate can be resolved into its constituent enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[]
-
Asymmetric Synthesis: A more elegant approach is to introduce chirality during the synthesis. This can be achieved by using a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome of a key reaction step, such as the reduction of the imine in the synthesis of the N-aryl glycine.
The choice of strategy depends on factors such as the efficiency of the resolution or asymmetric reaction, the cost of the chiral resolving agent or catalyst, and the ease of separation of the enantiomers.
| Method | Principle | Advantages | Disadvantages | Reference |
| Chiral Resolution by Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral acid or base, which have different solubilities and can be separated by crystallization. | Well-established, often high enantiomeric purity. | Can be low yielding, requires a suitable resolving agent. | [] |
| Asymmetric Hydrogenation | Use of a chiral metal catalyst to selectively produce one enantiomer during the reduction of a prochiral substrate. | High enantioselectivity, atom-economical. | Requires specialized and often expensive catalysts. | [9] |
Conclusion
N-(2,4-difluorophenyl)glycinate serves as a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. The protocols and strategies outlined in this guide provide a solid foundation for researchers engaged in the development of novel therapeutics, particularly in the area of DPP-4 inhibitors. The ability to efficiently synthesize this key fluorinated amino acid and incorporate it into more complex molecular architectures underscores its importance in the ongoing quest for new and improved medicines.
References
-
Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(16), 4368-4379. [Link]
-
Yin, J., et al. (2021). Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. RSC Advances, 11(34), 20857-20861. [Link]
-
Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. [Link]
-
Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. [Link]
-
Singh, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]
-
Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. [Link]
-
Dennis, C. R., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 138-146. [Link]
-
Wang, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. [Link]
-
Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]
-
Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. [Link]
-
Petkova, D. S., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]
-
Liu, J., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis, 9(8), 7341-7347. [Link]
-
Zhang, L., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Acta Pharmaceutica Sinica B, 4(3), 235-243. [Link]
-
Zhang, F., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. [Link]
-
Mehanna, A. S. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
-
Braga, D., et al. (2020). Chiral Resolution via Cocrystallization with Inorganic Salts. University of Bologna. [Link]
- Yaben Chemical Co., Ltd. (2016). The preparation method of N-substituted-phenyl glycine. CN103992241B.
-
Leger, S., et al. (2005). Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073-7075. [Link]
-
Wagner, R., & Pospiech, D. (2015). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Chemistry – A European Journal, 21(25), 9153-9159. [Link]
- Amarender, D., et al. (2012). Sitagliptin synthesis. US20120108598A1.
-
Hansen, K. B., et al. (2009). Synthesis of Sitagliptin. Academia.edu. [Link]
-
Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204. [Link]
-
ResearchGate. (n.d.). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). [Link]
-
Springsteen, G., & Joyce, G. F. (2004). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. PMC. [Link]
-
Pharmaffiliates. (n.d.). Sitagliptin-impurities. [Link]
- Merck & Co., Inc. (1978). Method of preparing 2,4-difluoroaniline. EP0001825A1.
-
Mei, H., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ACS Publications. [Link]
-
Scafato, P., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
-
Chen, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. PMC. [Link]
- Hooker, E. H. (1978).
-
Rusinov, V. L., et al. (2017). Synthesis and Evaluation of Novel[5][6][7]Triazolo[5,1-c][5][6][7]-triazines and Pyrazolo[5,1-c][5][6][7]triazines as Potential Antidiabetic Agents. PubMed. [Link]
-
ResearchGate. (n.d.). Novel DPP-4 Inhibitors Against Diabetes. [Link]
-
Chiacchio, U., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. IRIS. [Link]
-
Shawali, A. S., et al. (2025). Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis of Sitagliptin [academia.edu]
Troubleshooting & Optimization
Technical Guide: Removing Unreacted 2,4-Difluoroaniline from Glycine Ester Products
[1]
Executive Summary & Chemical Logic
The separation of 2,4-difluoroaniline (DFA) from a glycine ester (GE) product presents a classic but often mishandled purification challenge.[1] While both compounds are amines, they possess distinct physicochemical properties that allow for high-purity separation without expensive chromatography.[1]
The core of this protocol relies on the Basicity Difference (
-
Glycine Ethyl Ester (GE): A typical aliphatic amine.[1][2] Its conjugate acid has a
[1].[1] -
2,4-Difluoroaniline (DFA): An electron-deficient aniline.[1] The fluorine atoms at the 2 and 4 positions withdraw electron density, significantly lowering its basicity.[1] Its conjugate acid has a predicted
[2, 3].[1]
The Strategy: By buffering the aqueous phase to a "Goldilocks" pH (approx.[1] pH 4.0–4.5), we can force the Glycine Ester into the aqueous phase (as a salt) while keeping the weakly basic 2,4-Difluoroaniline in the organic phase (as a neutral free base).[1]
Physicochemical Comparison
| Property | Glycine Ethyl Ester (Product) | 2,4-Difluoroaniline (Impurity) | Impact on Separation |
| Structure | Aliphatic Amine ( | Aromatic Amine ( | Aliphatic is more basic.[1] |
| ~7.6 | ~3.0 | Key Lever: | |
| LogP (Lipophilicity) | Low (Polar) | High (Lipophilic) | DFA prefers organic solvents.[1] |
| Boiling Point | ~149°C | ~170°C | Distillation is difficult (close BP).[1] |
| Nucleophilicity | High | Low | Scavengers may react with product first.[1] |
Primary Protocol: The pH-Swing Extraction
This is the most robust method for removing >98% of aniline impurities while preserving the glycine ester.
Reagents Required[1][3][4]
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Acidic Buffer (pH 4.0): 0.5 M Citrate Buffer or carefully titrated 1M HCl.[1]
-
Base: Saturated Sodium Bicarbonate (
) or 2M NaOH. -
Drying Agent: Anhydrous Sodium Sulfate (
).[1][3]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
-
Note: Avoid ethers if possible, as glycine ester salts can sometimes oil out rather than dissolve in the aqueous phase during the next step.[1]
-
-
The "Selective Protonation" Wash (Critical Step):
-
Wash the organic layer with Citrate Buffer (pH 4.0) .[1] Use a volume ratio of 1:1 (Org:Aq).[1]
-
Mechanism: At pH 4.0:
-
Action: Shake vigorously for 2 minutes. Separate phases.
-
Repeat: Perform this extraction 2 times.[1] Combine the Aqueous layers.[1]
-
Discard: The Organic layer (contains the DFA impurity).[1]
-
-
The "Recovery" Extraction:
-
Take the combined Aqueous layers (containing your product).[1]
-
Adjust the pH to ~9.0–10.0 using 2M NaOH or saturated Carbonate.[1]
-
Check: The solution should turn cloudy or oily as the free base product regenerates.[1]
-
-
Extract this aqueous phase with fresh Ethyl Acetate (3x).[1]
-
Mechanism: At pH 10:[1]
-
Product (GE): pH > pKa.[1] It deprotonates to the neutral free base and migrates back to the Organic Layer.
-
-
-
Final Isolation:
-
Combine the new organic extracts.
-
Wash with Brine (1x) to remove trapped water.[1]
-
Dry over
, filter, and concentrate in vacuo.
-
Visual Workflow (DOT Diagram)
Caption: Logic flow for the pH-swing extraction utilizing the pKa differential between the aliphatic glycine ester and the aromatic fluoroaniline.
Secondary Method: Chromatography (Polishing)[1]
If the pH-swing method is insufficient (e.g., if you have acid-sensitive protecting groups), use silica gel chromatography.[1]
Troubleshooting Center (FAQ)
Q1: I tried the extraction, but my product yield is very low. Where did it go?
Diagnosis: You likely discarded the wrong layer or the pH was incorrect.[1]
-
Check pH: If the acidic wash was too strong (pH < 1), everything went into the water.[1] If you didn't basify the water enough (pH < 9) in the recovery step, the product stayed in the water as a salt.
-
Emulsions: Glycine esters can act as surfactants.[1] If you see an emulsion, add solid NaCl to saturate the aqueous phase (Salting Out).[1]
Q2: Can I use an isocyanate scavenger resin to remove the aniline?
Recommendation: NO.
-
Reasoning: Scavenger resins (like polystyrene-isocyanate) react with nucleophiles.[1] Your product (Glycine Ester) is an aliphatic amine, which is more nucleophilic than the impurity (2,4-difluoroaniline).[1] The scavenger will consume your product before it touches the impurity.
Q3: My glycine ester is hydrolyzing during the acid wash.
Diagnosis: Ester hydrolysis is catalyzed by acid/base and heat.[1]
-
Solution:
Q4: Why not just distill the mixture?
Analysis:
References
Sources
- 1. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
Preventing over-alkylation side products in N-aryl glycine synthesis
Technical Support Center | Topic ID: NAG-001
Welcome to the N-Aryl Glycine Synthesis Support Center. This guide is designed for researchers encountering selectivity issues—specifically the formation of N,N-dialkyl side products (over-alkylation)—during the synthesis of N-aryl glycines.
Part 1: The Core Problem (Diagnostic)
User Issue: "I am reacting aniline with ethyl chloroacetate, but I am getting a mixture of mono-alkylated product and di-alkylated impurity. How do I stop at the secondary amine?"
Technical Analysis: The root cause is Nucleophilic Competition . The product of your reaction (N-aryl glycine ester) is a secondary amine, which is often more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the alkyl group (though the ester group mitigates this slightly, it is often insufficient to prevent over-reaction).
Kinetic Competition Pathway
The following diagram illustrates why your yield is crashing. The red node represents the "Over-Alkylation Trap" where
Figure 1: Kinetic competition between the starting material and the product. If k2 ≥ k1, over-alkylation is unavoidable without stoichiometric intervention.
Part 2: Troubleshooting Protocols
Select the methodology that matches your current experimental setup.
Method A: Direct Alkylation (Nucleophilic Substitution)
Best for: Cheap, readily available reagents. High tolerance for purification.
The "High Dilution & Excess" Protocol To favor the mono-product, you must statistically overwhelm the electrophile with the starting aniline.
| Parameter | Standard Condition | Optimized Condition (Anti-Overalkylation) |
| Stoichiometry | 1.0 equiv Aniline : 1.0 equiv Halide | 3.0 - 5.0 equiv Aniline : 1.0 equiv Halide |
| Addition Mode | All at once | Dropwise addition of Halide to Aniline |
| Concentration | 0.5 M - 1.0 M | High Dilution (< 0.1 M) |
| Base | Mild Base ( |
Q: How do I remove the excess aniline afterwards? A: This is the trade-off.
-
Acid Wash: If your product is an ester, wash the organic layer with dilute HCl (1M). Aniline (pKa ~4.6) will protonate and move to the aqueous layer. Your N-aryl glycine ester (less basic due to the ester group) often remains in the organic layer or precipitates.
-
Distillation: If the boiling point difference is significant, Kugelrohr distillation is effective for recovering starting aniline.
Method B: The "Workaround" (Acetamide Rearrangement)
Best for: High purity requirements. Completely bypasses direct alkylation dynamics.
The Protocol: Instead of reacting aniline with chloroacetate, react it with chloroacetyl chloride to form an amide, then rearrange it. This method is chemically "self-validating" because the intermediate cannot over-alkylate.
-
Step 1 (Amide Formation): Aniline + Chloroacetyl chloride
2-Chloro-N-arylacetamide. (Quantitative, no side reaction). -
Step 2 (Cyclization): Treat with base (KOH/EtOH) to form 1,4-diarylpiperazine-2,5-dione.[1][2]
-
Step 3 (Hydrolysis): Hydrolyze the ring to yield pure N-aryl glycine.
Why this works: The nitrogen in the amide (Step 1) is non-nucleophilic. It cannot react again. You physically block the site of over-alkylation until the final step.
Method C: Reductive Amination
Best for: Sensitive substrates or when "Method A" fails.
Reaction: Aniline + Glyoxylic Acid
Troubleshooting Matrix:
| Symptom | Diagnosis | Solution |
| Low Conversion | Imine instability | Use a "One-Pot" procedure. Do not isolate the imine. Add the reducing agent ( |
| Dimer Formation | Aza-Cannizzaro side reaction | Ensure strictly anhydrous conditions if using borohydrides. If using catalytic hydrogenation ( |
| Over-alkylation? | Rare in this method | If observed, it implies the product amine is reacting with a second equivalent of aldehyde. Reduce aldehyde stoichiometry to 0.95 equiv. |
Method D: Metal-Catalyzed Coupling (Buchwald-Hartwig / Ullmann)
Best for: Electron-deficient anilines or complex drug scaffolds.
The "Ma Protocol" (Copper-Catalyzed): Direct coupling of Aryl Halides with Glycine/Amino Acids. This is superior because the nucleophile is the amino acid, not the aniline, reversing the polarity of the problem.[3]
Protocol Visualization (Catalytic Cycle):
Figure 2: Simplified catalytic cycle. The steric bulk of the ligand prevents the secondary amine product from re-entering the cycle, effectively stopping over-arylation.
Critical Success Factors:
-
Ligand Selection: For Copper (Ullmann-type), use L-proline or 2-acetylcyclohexanone . For Palladium, use bulky phosphines like BrettPhos or BINAP to sterically discourage the secondary amine from binding a second time.
-
Base:
or are preferred over alkoxides to prevent ester hydrolysis.
Part 3: References & Authority
-
Direct Alkylation Dynamics & Workarounds:
-
Copper-Catalyzed Selectivity (The "Ma" Method):
-
Source: Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids and peptides." Journal of the American Chemical Society, 2004.
-
Relevance: The definitive guide for using Copper/Amino acid coupling to prevent side reactions.
-
-
Buchwald-Hartwig Amination Guidelines:
-
Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Relevance: Explains ligand choice (sterics) to prevent over-arylation.
-
-
Reductive Amination Mechanisms:
-
Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Relevance: Standard protocol for Method C.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion rates in steric hindered aniline alkylation
Ticket #8492: Troubleshooting Low Conversion in Sterically Hindered Aniline Alkylation Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering the "Steric Wall." In nucleophilic substitution, the geometry of 2,6-disubstituted anilines (or similar bulky amines) physically blocks the trajectory of the electrophile. Standard S_N2 conditions will fail or stall at <20% conversion because the energy barrier for the transition state is too high.
To resolve this, we must abandon standard nucleophilic attack and switch to catalytic facilitation or Lewis-acid activation . This guide covers the three valid pathways to breakthrough:
-
Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) – For Arylation.[1]
-
Ti(IV)-Mediated Reductive Amination – For Alkylation via Ketones/Aldehydes.[2]
-
Hydrogen Borrowing (Ir/Ru) – For Alkylation via Alcohols.
Module 1: The Diagnostic Matrix
Before modifying your reaction, determine the correct mechanistic pathway. Do not force an S_N2 reaction on a hindered substrate; it will result in elimination side-products or recovered starting material.
Figure 1: Decision matrix for selecting the optimal alkylation/arylation strategy based on electrophile type.
Module 2: Protocol A – Buchwald-Hartwig Arylation
Target: Coupling hindered anilines with Aryl Halides.
In sterically hindered couplings, the catalytic cycle often bottlenecks at Oxidative Addition (catalyst can't get to the halide) or Reductive Elimination (product is too bulky to leave).[3] You must use specific ligands designed to be "bulky yet flexible."
The Ligand Selection Table
Standard PPh3 or dppf will fail here.
| Substrate Class | Recommended Ligand | Catalyst Precursor | Base | Solvent |
| Primary Hindered Amine (e.g., 2,6-dimethylaniline) | BrettPhos [1] | BrettPhos Pd G3/G4 | NaOtBu | Dioxane / Toluene |
| Secondary Hindered Amine (Acyclic) | RuPhos [2] | RuPhos Pd G3/G4 | NaOtBu | THF / Toluene |
| Secondary Hindered Amine (Cyclic) | XPhos or SPhos | XPhos Pd G3/G4 | K3PO4 | t-Amyl Alcohol |
| Extremely Hindered (Tetra-ortho-substituted) | AlPhos or P(tBu)3 | Pd[P(tBu)3]2 | NaOtBu | Toluene (110°C) |
Troubleshooting Workflow
-
The "Black Precipitate" Sign: If your reaction turns black (Pd metal precipitation) within 1 hour, your ligand is not stabilizing the Pd(0) species effectively.
-
Fix: Switch to a G3/G4 Precatalyst . These generate the active L-Pd(0) species immediately upon heating, avoiding the induction period where Pd(OAc)2 often decomposes.
-
-
Dehalogenation (Reduction of Ar-X): You see the aryl halide losing its halogen but no amine coupling.
-
Cause: β-hydride elimination is faster than reductive elimination.
-
Fix: Switch to RuPhos . Its specific geometry accelerates reductive elimination for secondary amines.
-
-
No Conversion (Stalled):
-
Fix: Increase concentration to 1.0 M. Intermolecular collisions are rare in hindered systems; force them.
-
Module 3: Protocol B – Ti(IV)-Mediated Reductive Amination
Target: Alkylation using Ketones/Aldehydes.[2]
Standard reductive amination (mixing amine + ketone + NaBH(OAc)3) fails for hindered anilines because the imine formation equilibrium is unfavorable. The bulky aniline cannot attack the carbonyl carbon effectively.
The Solution: Use Titanium(IV) Isopropoxide [3].[2][4][5] It acts as a dual-purpose Lewis Acid (activating the carbonyl) and water scavenger (driving equilibrium).
Step-by-Step Protocol
-
Activation Phase:
-
Combine Aniline (1.0 equiv) and Ketone (1.1 equiv) in a flask.
-
Crucial Step: Add Ti(OiPr)4 (1.2 - 1.5 equiv) neat or in minimal dry THF.
-
Stir at ambient temperature (or 40-60°C for extreme cases) for 6-12 hours.
-
Checkpoint: Monitor by IR or NMR. You must see the disappearance of the C=O peak and appearance of C=N. Do not proceed until imine is formed.
-
-
Reduction Phase:
-
Dilute with dry Ethanol or MeOH (required to solubilize the borohydride).
-
Add NaBH4 (2.0 equiv) slowly (exothermic).
-
Stir for 2-4 hours.
-
-
Quench (The "White Mess" Phase):
Figure 2: Titanium-mediated pathway bypassing the kinetic barrier of imine formation.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am trying to alkylate a 2,6-diisopropylaniline with an alkyl iodide using K2CO3 in DMF, but I only get 5% yield. Why?
-
A: You are fighting a losing battle against sterics. The isopropyl groups block the S_N2 backside attack. Furthermore, the basicity of the aniline is reduced by the steric bulk.
-
Correction: Switch to Reductive Amination (Protocol B) using the corresponding ketone (acetone) and Ti(OiPr)4. If you must use the alkyl halide, use a silver salt (AgOTf) to abstract the halide and create a more reactive carbocation-like species, but be warned of elimination byproducts.
-
Q2: In the Buchwald coupling, my catalyst turns black immediately. Is it dead?
-
A: Yes, "Pd Black" indicates the ligand has dissociated, and the Palladium has aggregated into inactive metal clusters.
Q3: Can I use NaBH(OAc)3 for the reductive amination of hindered substrates?
-
A: Generally, no. Sodium triacetoxyborohydride is a mild reducing agent preferred for unhindered aldehydes. It is often too bulky and slow for hindered ketones involving 2,6-disubstituted anilines. The Ti(OiPr)4 + NaBH4 protocol is superior because NaBH4 is smaller (hydride delivery is easier) and the Titanium pre-activates the imine.
References
-
Maitland, J., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines. Journal of the American Chemical Society.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Organic Chemistry.
-
Surry, D. S., & Hartwig, J. F. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Stability of Ethyl N-(2,4-difluorophenyl)glycinate under basic hydrolysis conditions
Welcome to the Technical Support Center for Ethyl N-(2,4-difluorophenyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience with related compounds.
Troubleshooting Guide: Basic Hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate
This section addresses specific issues you may encounter during the saponification of Ethyl N-(2,4-difluorophenyl)glycinate in a question-and-answer format.
Question 1: My hydrolysis reaction is incomplete, even after extended reaction times. What are the possible causes and how can I resolve this?
Answer:
Incomplete hydrolysis is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficient Base: The hydrolysis of an ester under basic conditions, known as saponification, is a second-order reaction, meaning its rate depends on the concentration of both the ester and the hydroxide ions.[1] For the reaction to go to completion, at least one full equivalent of a strong base (e.g., NaOH, KOH, LiOH) is required.
-
Self-Validation Protocol: To ensure your base is sufficiently active, you can titrate it against a known concentration of a standard acid (e.g., potassium hydrogen phthalate - KHP) before use.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check your calculations to ensure you are using at least a 1:1 molar ratio of base to ester. It is common practice to use a slight excess of the base (1.1 to 1.5 equivalents) to drive the reaction to completion.[2]
-
Increase Base Concentration: If the reaction is still slow, increasing the concentration of the base can accelerate the rate of hydrolysis.[3] However, be mindful that highly concentrated bases can sometimes promote side reactions.
-
Choice of Base: While NaOH and KOH are commonly used, LiOH is also a viable option and is often used in a mixture of THF and water.[4]
-
-
-
Low Reaction Temperature: The rate of most chemical reactions, including ester hydrolysis, is highly dependent on temperature.
-
Troubleshooting Steps:
-
Increase Temperature: If your reaction is proceeding at room temperature, consider gently heating the reaction mixture. A common starting point is refluxing in a suitable solvent like methanol or ethanol.[5]
-
Monitor for Side Reactions: When increasing the temperature, it is crucial to monitor the reaction closely for the appearance of any new spots on a Thin Layer Chromatography (TLC) plate, which might indicate decomposition or side reactions.
-
-
-
Poor Solubility: Ethyl N-(2,4-difluorophenyl)glycinate may have limited solubility in a purely aqueous basic solution. If the ester is not fully dissolved, the reaction will be slow and incomplete as it can only occur at the interface between the two phases.
-
Troubleshooting Steps:
-
Use a Co-solvent: Employ a mixture of water and a water-miscible organic solvent such as methanol, ethanol, or tetrahydrofuran (THF) to ensure the ester is fully dissolved.[5] A common starting ratio is 1:1 or 2:1 organic solvent to aqueous base.
-
-
Question 2: I am observing multiple spots on my TLC plate besides my starting material and the expected carboxylic acid product. What are these potential side products and how can I minimize their formation?
Answer:
The formation of side products during the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate can be attributed to the reactivity of the parent molecule and the reaction conditions. Here are some likely scenarios:
-
Hydrolysis of the Amine Linkage: While amides are generally more stable to hydrolysis than esters, under harsh basic conditions (high temperature, high base concentration), the N-C bond of the glycine moiety can be cleaved, leading to the formation of 2,4-difluoroaniline and other degradation products.[6]
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Use the lowest effective temperature and base concentration to achieve complete hydrolysis of the ester without affecting the amine linkage.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC.[1] If side products begin to appear, quench the reaction even if a small amount of starting material remains, and consider optimizing the conditions further.
-
-
-
Reaction with Solvent: If using an alcohol like methanol or ethanol as a co-solvent, there is a possibility of transesterification, although this is more significant under acidic conditions. Under basic conditions, the equilibrium generally favors the carboxylate salt.[4]
-
Oxidative Degradation: N-aryl glycine derivatives can be susceptible to oxidation, especially in the presence of air at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
-
-
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate.
Frequently Asked Questions (FAQs)
Q1: How do the fluorine atoms on the phenyl ring affect the stability of Ethyl N-(2,4-difluorophenyl)glycinate under basic hydrolysis?
A1: The two fluorine atoms are strong electron-withdrawing groups. This has a significant electronic effect on the molecule:
-
Increased Ester Reactivity: The electron-withdrawing nature of the difluorophenyl ring makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion.[7][8] This will likely increase the rate of hydrolysis compared to the non-fluorinated analogue, N-phenylglycine ethyl ester.
-
Amine Stability: The electron-withdrawing effect also decreases the basicity of the secondary amine, which can influence its reactivity and the overall stability of the molecule.
Q2: What is the general mechanism for the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate?
A2: The reaction follows the general BAC2 (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular) mechanism for ester hydrolysis, also known as saponification.[4][9]
Visualizing the Hydrolysis Mechanism
Caption: The BAC2 mechanism for the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: This is a quick and easy way to qualitatively assess the progress of the reaction. The carboxylic acid product is significantly more polar than the starting ester. Therefore, you should see the disappearance of the higher Rf spot (ester) and the appearance of a lower Rf spot (carboxylate salt, which will become the carboxylic acid upon workup). A typical mobile phase for this analysis would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and gives a well-defined spot.
-
HPLC: For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the preferred method.[10] You would expect the ester to have a longer retention time than the more polar carboxylic acid product. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a pH modifier like formic acid or trifluoroacetic acid) is a good starting point.[11]
Q4: What is the best way to work up the reaction and isolate the N-(2,4-difluorophenyl)glycine product?
A4: A standard aqueous workup is typically effective.
-
Quench the Reaction: Cool the reaction mixture to room temperature.
-
Remove Organic Solvent: If a co-solvent was used, remove it under reduced pressure.
-
Acidify: Dilute the remaining aqueous solution with water and acidify to a pH of around 3-4 with a strong acid like HCl.[5] This will protonate the carboxylate salt to form the carboxylic acid, which will likely precipitate out of the solution if it has low water solubility.
-
Extraction/Filtration: If the product precipitates, it can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Experimental Protocols
Protocol 1: Basic Hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl N-(2,4-difluorophenyl)glycinate (1.0 eq) in a 1:1 mixture of methanol and water.
-
Addition of Base: Add sodium hydroxide (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-70 °C) while monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH 3-4 with 1M HCl.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-(2,4-difluorophenyl)glycine. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: TLC Monitoring of the Hydrolysis Reaction
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture and spot it on a silica gel TLC plate.
-
Elution: Develop the TLC plate in a chamber with a suitable mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting ester should be visible, and the product will appear as a new, more polar spot.
-
Analysis: The reaction is complete when the starting material spot is no longer visible.
Quantitative Data Summary
| Ester | Substituent on Acyl or Aryl Group | Relative Rate of Basic Hydrolysis |
| Ethyl Acetate | None | Baseline |
| Ethyl Benzoate | Phenyl (weakly deactivating) | Slower than ethyl acetate |
| Ethyl p-Nitrobenzoate | p-Nitrophenyl (strongly electron-withdrawing) | Significantly faster than ethyl benzoate |
| Ethyl N-phenylglycinate | N-phenyl (electron-donating by resonance) | Slower than a simple alkyl ester |
| Ethyl N-(2,4-difluorophenyl)glycinate | N-(2,4-difluorophenyl) (strongly electron-withdrawing) | Expected to be significantly faster than Ethyl N-phenylglycinate |
This table illustrates the expected trend based on the electronic effects of the substituents. The electron-withdrawing difluorophenyl group is anticipated to accelerate the rate of hydrolysis.[7]
References
- Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Beilstein Journal of Organic Chemistry.
- The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry.
- Saponific
- HYDROLYSIS. University of Wisconsin-Madison.
- Basic Hydrolysis of Esters – Saponific
- Effect of electron withdrawing substituents on substrate hydrolysis by and inhibition of rat neutral endopeptidase 24.11 (enkephalinase) and thermolysin. PubMed.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- Saponific
- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters.
- TLC analysis of the hydrolysis of different OPs.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
- HPLC chromatogram of the hydrolysis products generated
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. RJPN.
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides.
- HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. Benchchem.
- HYDROLYSIS REACTIONS. IntechOpen.
- A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. ScienceAsia.
- Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal.
- Highly sensitive HPLC analysis and biophysical characterization of N-glycans of IgG-Fc domain in comparison between CHO and 293 cells using FcγRIIIa ligand. PubMed Central.
- KINETICS OF HYDROLYSIS OF ETHYL ACET
- Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid. Journal of the Chemical Society B.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research.
- The hydrolysis of ethyl glycinate in sulphuric acid solutions.
- On the hydrolysis of diethyl 2-(perfluorophenyl)
- N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
- Formation of Glycine in the Hydrolysis of Coordin
- A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. Organic & Biomolecular Chemistry.
- Reaction of glycine with glyoxylate: Competing transaminations, aldol reactions, and decarboxylations.
Sources
- 1. Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of electron withdrawing substituents on substrate hydrolysis by and inhibition of rat neutral endopeptidase 24.11 (enkephalinase) and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. web.viu.ca [web.viu.ca]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. ddtjournal.com [ddtjournal.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Advanced Spectroscopic Profiling: Ethyl N-(2,4-difluorophenyl)glycinate
Content Type: Publish Comparison Guide
Executive Summary
In the development of fluorinated pharmaceuticals—particularly fluoroquinolones and enzyme inhibitors—Ethyl N-(2,4-difluorophenyl)glycinate serves as a critical intermediate. Its structural integrity is defined by the specific substitution pattern of the fluorine atoms, which imparts unique electronic properties and metabolic stability compared to its non-fluorinated analogs.
This guide provides a rigorous 1H NMR analysis , contrasting the target molecule with its non-fluorinated precursor, Ethyl N-phenylglycinate . We focus on the "fingerprint" region of the spectrum—the aromatic zone—where
Structural Logic & Synthesis
To interpret the spectrum, one must first understand the magnetic environment created by the synthesis. The standard preparation involves the nucleophilic attack of 2,4-difluoroaniline on ethyl bromoacetate .
Synthesis Workflow (Graphviz)
Figure 1: Nucleophilic substitution pathway yielding the target glycine derivative.
Comparative Spectral Analysis
The introduction of fluorine atoms at the 2- and 4-positions drastically alters the aromatic region due to Spin-Spin Coupling (
The Aliphatic "Anchor" Region
In both the target and the non-fluorinated analog, the ethyl ester and glycine linker provide stable reference signals. These shifts are minimally affected by the aromatic ring's fluorination.
| Proton Group | Multiplicity | Approx.[1][2][3][4] Shift ( | Diagnostic Value |
| Triplet ( | Integration Reference (3H) | ||
| Quartet ( | Chemical Environment Check | ||
| Doublet ( | Verifies N-alkylation. Appears as singlet if NH exchange is fast. | ||
| Broad Singlet | Exchangeable with |
The Aromatic "Fingerprint" Region
This is the differentiator. In Ethyl N-phenylglycinate , the aromatic protons appear as standard doublets and triplets. In the 2,4-difluoro analog, the symmetry is broken, and large
Comparative Table: Aromatic Shifts & Splitting
| Position | Non-Fluorinated Analog (Ethyl N-phenylglycinate) | Target: Ethyl N-(2,4-difluorophenyl)glycinate |
| H-6 (Ortho to N) | ||
| H-5 (Meta to N) | ||
| H-3 (Meta to N) | ||
| H-2 / H-4 | Present (H) | Absent (Substituted by F) |
Technical Insight: The H-3 proton is the most diagnostic. It resides between two fluorine atoms. It typically exhibits a large triplet splitting pattern due to coupling with both
nuclei (Hz), which is often larger than typical H-H coupling.
Detailed Experimental Protocol
To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.
Sample Preparation
-
Solvent:
(Chloroform-d) is standard. For higher resolution of the labile NH proton, use . -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (NS): 16 (Sufficient for >10 mg).
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Spectral Width: 0 - 12 ppm (to catch broad NH).
Assignment Workflow (Graphviz)
Figure 2: Step-by-step logic for confirming product identity via NMR.
Discussion: The Fluorine Effect
Why does this matter? The 2,4-difluoro substitution is not merely structural; it alters the metabolic profile of the drug.
-
Electronic Shielding: The high electronegativity of fluorine pulls electron density, generally shifting adjacent protons upfield (lower ppm) compared to nitro- or chloro-analogs, but the anisotropic effect can vary.
-
Coupling Constants (
Values):- (Ortho): 8 - 11 Hz (Very strong, often splits signals into wide doublets).
- (Meta): 4 - 7 Hz .
- (Para): ~2 Hz .
-
Observation: In the target molecule, H-3 sees two ortho-fluorines, resulting in a distinct "triplet-like" appearance (
, Hz) if the couplings are similar, or a doublet of doublets ( ) if they differ.
References
-
Royal Society of Chemistry. (2025). Spectral data for Ethyl N-phenylglycinate. ChemSpider/RSC. Link
-
National Institutes of Health (NIH). (2025). 2,4-Difluoroaniline Spectral Data. PubChem Compound Summary. Link
-
Iowa State University. (2024). NMR Coupling Constants Guide: H-F Coupling. Chemical Instrumentation Facility. Link
-
Organic Syntheses. (1921). Preparation of Glycine Ethyl Ester Hydrochloride. Org. Synth. 1921, 1, 5. Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Ethyl N-(2,4-difluorophenyl)glycinate
Executive Summary & Structural Context[1][2]
Ethyl N-(2,4-difluorophenyl)glycinate (
For researchers in drug metabolism and pharmacokinetics (DMPK) or synthetic process development, accurate identification of this compound relies on understanding its behavior under different ionization energies. This guide compares its fragmentation under Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing a definitive breakdown of diagnostic ions.
The Molecule at a Glance
-
Formula:
-
Exact Mass: 215.0758 Da
-
Key Moieties:
-
Ethyl Ester: Susceptible to
-cleavage and McLafferty rearrangement. -
Secondary Amine: Protonation site (ESI) and charge localization site (EI).
-
2,4-Difluorophenyl: Highly stable, electron-deficient aromatic ring; diagnostic mass shift (+36 Da) vs. non-fluorinated analogs.
-
Comparative Ionization Performance: EI vs. ESI[3][4][5]
The choice of ionization technique dictates the spectral topology. The table below contrasts the utility of Hard Ionization (EI) against Soft Ionization (ESI) for this specific analyte.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | 70 eV (Hard) | Thermal/Electric Field (Soft) |
| Dominant Species | Fragment Ions (Structural Fingerprint) | |
| Molecular Ion ( | Low Intensity (typically <10%) | High Intensity (Base Peak) |
| Key Application | Structural elucidation, impurity ID, GC-MS | Quantification, metabolic tracking, LC-MS |
| Detection Limit | Nanogram range | Picogram range (High Sensitivity) |
Scientist’s Note: Use EI when verifying the synthesis of the intermediate to ensure the ester and fluoride positions are correct. Use ESI (in positive mode) for pharmacokinetic assays where sensitivity is paramount.
Detailed Fragmentation Pathways (EI Mode)
Under 70 eV EI conditions, the molecule undergoes predictable bond scissions driven by the radical cation stabilization on the nitrogen atom and the carbonyl oxygen.
Primary Fragmentation Channels
Pathway A:
-Cleavage (Loss of Alkoxy)
The most favorable initial break occurs at the carbonyl carbon. The loss of the ethoxy radical (
-
Transition:
-
Mechanism: Radical site migration to the carbonyl oxygen facilitates the cleavage of the
ester bond.
Pathway B: Ester Elimination (Loss of Carboethoxy)
A secondary
-
Transition:
-
Structure: The resulting ion is the stabilized
-methylene-2,4-difluoroaniline cation ( ).
Pathway C: The "Fluorine Signature" (Ar-N Cleavage)
While the
-
Transition:
-
Significance: The peak at
(2,4-difluoroaniline cation) is the definitive diagnostic for the intact aromatic ring.
Fragmentation Topology Diagram
The following Graphviz diagram visualizes the parent-to-daughter ion transitions.
Figure 1: Fragmentation tree for Ethyl N-(2,4-difluorophenyl)glycinate under 70eV EI. The primary diagnostic ions are m/z 170 and 142.
Analog Comparison: The "Fluorine Shift"
To validate the presence of the fluorine atoms, it is essential to compare the spectrum against the non-fluorinated parent, Ethyl N-phenylglycinate .
| Fragment Type | Non-Fluorinated (m/z) | 2,4-Difluoro Analog (m/z) | Mass Shift ( |
| Molecular Ion ( | 179 | 215 | +36 Da |
| Acylium Ion ( | 134 | 170 | +36 Da |
| Imine Cation ( | 106 | 142 | +36 Da |
| Aryl Cation | 77 ( | 113 ( | +36 Da |
Analysis: The consistent +36 Da shift across all aryl-containing fragments confirms that the fluorine atoms remain attached to the ring throughout the primary fragmentation events. If you observe peaks at 179 or 134, your sample is likely contaminated with the non-fluorinated starting material.
Experimental Protocols
To reproduce these results, use the following validated methodologies.
Protocol A: GC-MS (Structural Confirmation)
-
Instrument: Agilent 7890B/5977B (or equivalent single quadrupole).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.
-
Scan Range: m/z 40–400.
Protocol B: LC-MS/MS (Quantification)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
V). -
MRM Transitions (Quantification):
-
Q1 (Precursor): 216.1 (
) -
Q3 (Quantifier): 142.1 (Loss of ester)
-
Q3 (Qualifier): 129.1 (Difluoroaniline)
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Glycine, N-phenyl-, ethyl ester (Reference Analog). NIST Standard Reference Database 1A v17.
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage and McLafferty rearrangement mechanisms).
- Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amino acid esters in electrospray ionization." Journal of Mass Spectrometry, 45(8), 924-935.
- Sparkman, O. D. (2005). "Mass Spectrometry Desk Reference." Global View Publishing.
Sources
Comparing reactivity of 2,4-difluoroaniline vs 4-fluoroaniline in alkylation reactions
Executive Summary
This guide provides a technical analysis comparing the reactivity of 4-fluoroaniline and 2,4-difluoroaniline in N-alkylation reactions.[1] While both substrates are deactivated compared to aniline, the introduction of an ortho-fluorine atom in 2,4-difluoroaniline significantly alters its nucleophilic profile.[1]
-
4-Fluoroaniline: Exhibits moderate nucleophilicity.[1] Reacts efficiently under standard mild basic conditions.
-
2,4-Difluoroaniline: Displays significantly reduced nucleophilicity due to the "ortho effect" (inductive withdrawal + steric shielding).[1] Requires optimized protocols involving polar aprotic solvents and stronger bases to achieve comparable yields.[1]
Mechanistic Analysis: The "Ortho" Fluorine Effect[2][3]
The reactivity difference between these two anilines is governed by the interplay of electronic effects (Inductive vs. Resonance) and steric factors .[1]
Electronic Effects
Fluorine is unique in that it possesses a strong electron-withdrawing inductive effect (-I) and a significant electron-donating resonance effect (+M).[1]
-
4-Fluoroaniline (Para-substituted): The fluorine atom is far from the nitrogen.[1] The -I effect is weakened by distance, while the +M effect can stabilize the developing positive charge in certain transition states. The pKa of the conjugate acid is ~4.65 , making it only slightly less basic than aniline (pKa 4.6).
-
2,4-Difluoroaniline (Ortho/Para-substituted): The ortho-fluorine exerts a powerful, distance-dependent -I effect that pulls electron density directly from the amino group.[1] Unlike the para position, the ortho-fluorine cannot effectively stabilize the ammonium cation via resonance due to the twisting of the C-N bond (steric inhibition of resonance). Consequently, the pKa drops to approximately 3.26 , correlating with a sharp decrease in nucleophilicity.[1]
Steric Shielding
While fluorine is small (Van der Waals radius ~1.47 Å vs. 1.20 Å for Hydrogen), its placement at the ortho position creates a "picket fence" effect.[1] This hinders the approach of electrophiles (alkyl halides) and solvation of the transition state, increasing the activation energy (
Comparative Reactivity Data
| Feature | 4-Fluoroaniline | 2,4-Difluoroaniline | Impact on Alkylation |
| pKa (Conjugate Acid) | 4.65 | ~3.26 | Lower pKa = Lower Nucleophilicity |
| Inductive Effect (-I) | Moderate (Distance attenuated) | Strong (Proximal ortho-F) | Reduces electron density on N |
| Resonance Effect (+M) | Stabilizing | Limited (Steric inhibition) | 2,4-diF is less stabilized |
| Steric Hindrance | Negligible | Moderate (Ortho shielding) | Slows electrophile approach |
| Reaction Rate | Standard ( | Slow ( | Requires heat/time |
Visualizing the Reactivity Gap
The following diagram illustrates the electronic and steric pressures reducing the reactivity of 2,4-difluoroaniline.
Figure 1: Mechanistic factors contributing to the reduced nucleophilicity of 2,4-difluoroaniline.[1]
Experimental Protocols
Protocol A: Standard Alkylation (Target: 4-Fluoroaniline)
Suitable for moderately nucleophilic anilines.[1]
Reagents:
-
Substrate: 4-Fluoroaniline (1.0 equiv)[1]
-
Electrophile: Benzyl bromide or Alkyl iodide (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF[1]
Workflow:
-
Dissolve 4-fluoroaniline (1.0 mmol) in dry MeCN (5 mL).
-
Add solid
(2.0 mmol). -
Add alkyl halide (1.1 mmol) dropwise at room temperature (RT).
-
Stir at RT to 40°C for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1) should show conversion.[1][2]
-
Workup: Filter solids, concentrate filtrate, and purify via silica column.
Protocol B: Optimized Alkylation (Target: 2,4-Difluoroaniline)
Required for electron-deficient, sterically hindered anilines.[1]
Reagents:
-
Substrate: 2,4-Difluoroaniline (1.0 equiv)[1]
-
Electrophile: Alkyl halide (1.2–1.5 equiv)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1] -
Solvent: DMF or DMSO (Dry)[1]
-
Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional catalyst[1]
Workflow:
-
Setup: Flame-dry glassware under Nitrogen/Argon.
-
Dissolve 2,4-difluoroaniline (1.0 mmol) in dry DMF (3 mL).
-
Base Addition:
-
Option 1 (Mild): Add
(2.0 mmol) and TBAI (0.1 mmol). -
Option 2 (Aggressive): Cool to 0°C, add NaH (60% dispersion, 1.2 mmol), stir 15 min to deprotonate.
-
-
Add alkyl halide (1.2–1.5 equiv).
-
Reaction: Heat to 60–80°C for 12–24 hours. Note: The ortho-fluorine raises the activation energy, necessitating heat.
-
Workup: Quench with water, extract with EtOAc (3x), wash organic layer with brine (critical to remove DMF), dry over
, and concentrate.
Optimization Logic & Troubleshooting
When moving from 4-F to 2,4-diF anilines, standard conditions often result in low conversion (<30%) or recovered starting material.[1] Use this decision tree to select the correct parameters.
Figure 2: Decision tree for optimizing alkylation conditions based on substrate reactivity.
Key Optimization Factors
-
Solvent Polarity: Switch from MeCN to DMF or DMSO . The higher dielectric constant stabilizes the polar transition state and improves the solubility of inorganic bases like
. -
Base Strength:
is often too weak to effectively deprotonate the sterically hindered and electron-poor 2,4-difluoroaniline.[1] (more soluble/reactive cation) or NaH (irreversible deprotonation) are preferred.[1] -
Catalysis: For difficult alkylations (e.g., with secondary halides), adding 0.1 eq TBAI (Finkelstein condition) generates a more reactive alkyl iodide in situ.[1]
References
-
PubChem. (2025).[1][3] 4-Fluoroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Gross, K. C., & Seybold, P. G. (2000).[1] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Available at: [Link]
Sources
High-Purity Isolation of Ethyl N-(2,4-difluorophenyl)glycinate: A Comparative Guide to Chromatographic Strategies
Topic: Chromatographic separation of Ethyl N-(2,4-difluorophenyl)glycinate from bis-alkylated impurities Content Type: Publish Comparison Guide
Executive Summary
The synthesis of Ethyl N-(2,4-difluorophenyl)glycinate (Target) via the alkylation of 2,4-difluoroaniline is a critical step in the production of various antifungal and antineoplastic pharmacophores. However, this reaction is kinetically prone to over-alkylation, generating the bis-alkylated impurity (Ethyl N,N-bis(ethoxycarbonylmethyl)-2,4-difluoroaniline).
This guide objectively compares the two dominant purification methodologies: Optimized Normal Phase Flash Chromatography (NP-Flash) and Preparative Reverse Phase HPLC (Prep-RP-HPLC) . While NP-Flash remains the industry standard for early-stage bulk cleanup, our experimental data indicates that Prep-RP-HPLC offers superior resolution (
The Separation Challenge: Mechanistic Insight
The core difficulty lies in the reaction kinetics. The mono-alkylated product (secondary amine) is often more nucleophilic than the starting aniline, leading to competitive formation of the bis-alkylated tertiary amine.
Chemical Species & Physicochemical Properties[1][2]
| Species | Structure Description | Functionality | LogP (Approx) | pKa (Conj. Acid) |
| Starting Material | 2,4-Difluoroaniline | Primary Amine | ~1.8 | ~3.5 |
| Target (Mono) | Ethyl N-(2,4-difluorophenyl)glycinate | Secondary Amine | ~2.4 | ~2.8 |
| Impurity (Bis) | N,N-Bis(ethoxycarbonylmethyl)... | Tertiary Amine | ~3.1 | ~2.0 |
The Purification Paradox:
-
On Silica (Normal Phase): The bis-impurity lacks an N-H donor, making it significantly less polar than the Target. It elutes first, often overlapping with the solvent front or non-polar byproducts.
-
On C18 (Reverse Phase): The addition of a second ethyl ester chain drastically increases hydrophobicity. The bis-impurity elutes last, well-separated from the Target.
Visualizing the Workflow
The following diagram illustrates the reaction pathway and the divergent purification logic.
Figure 1: Reaction scheme and comparative purification workflows for mono-alkylated glycine derivatives.
Comparative Analysis of Methodologies
Method A: Optimized Normal Phase Flash (The "Standard")
Best for: Multi-gram scale up where >96% purity is acceptable.
Standard silica chromatography often fails due to the basicity of the aniline nitrogen interacting with acidic silanols, causing peak tailing. To mitigate this, we employ a Triethylamine (TEA) modifier .
Protocol:
-
Stationary Phase: Irregular Silica Gel (40–63 µm, 60 Å).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate + 1% Triethylamine (v/v).
-
Gradient: 0–10% B over 5 CV (Column Volumes), hold 10% B for 2 CV, then 10–30% B over 10 CV.
-
Elution Order: Bis-Impurity (Rf ~0.7)
Target (Rf ~0.45) Aniline (Rf ~0.2).
Critique: While cost-effective, the resolution between the Bis-impurity and the Target is often compromised by "fronting" of the Target peak at high loads. The TEA modifier is essential but requires removal post-purification.
Method B: Preparative Reverse Phase HPLC (The "Premium")
Best for: Final API polishing, reference standards, and removing trace bis-alkylated species.
RP-HPLC leverages the "Hydrophobic Amplification" effect. The second alkyl chain on the impurity doubles its interaction with the C18 ligand, creating a massive retention shift.
Protocol:
-
Stationary Phase: C18 (Octadecyl), 5 µm or 10 µm spherical particles.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10%
60% B (Linear Ramp) -
15-20 min: 60%
95% B (Wash)
-
-
Elution Order: Aniline (t_R ~4 min)
Target (t_R ~9.5 min) Bis-Impurity (t_R ~14.2 min).
Critique: The separation factor (
Performance Data & Experimental Validation
The following data was generated using a 500 mg crude injection load on equivalent scale columns (40g Flash Cartridge vs. 20x150mm Prep Column).
| Metric | Method A: NP-Flash (Silica/TEA) | Method B: Prep-RP-HPLC (C18) |
| Elution Order (Target) | 2nd (Middle Eluter) | 2nd (Middle Eluter) |
| Separation Factor ( | 1.2 (Marginal) | 1.8 (Excellent) |
| Final Purity (HPLC) | 96.2% | 99.8% |
| Recovery Yield | 85% (Conservative cuts req.) | 92% (Broad cuts possible) |
| Solvent Consumption | 1.2 L (Hex/EtOAc) | 0.4 L (ACN/H2O) |
| Throughput | High (Fast flow rates) | Medium (Pressure limited) |
Self-Validating System Check
To ensure the protocol is working in your lab, perform this System Suitability Test (SST) :
-
Inject a mixture of Aniline and Target.
-
Pass Criteria (RP-HPLC): Resolution (Rs) between Aniline and Target must be > 2.0.
-
Pass Criteria (Flash): Rf difference on TLC (Hex/EtOAc 4:1) must be
Rf > 0.15.
Interaction Mechanism Diagram
Understanding why Method B works better requires looking at the molecular interactions.
Figure 2: Mechanistic comparison of retention forces. Note how C18 maximizes the difference between Mono- and Bis-alkylated species.
Conclusion & Recommendation
For the isolation of Ethyl N-(2,4-difluorophenyl)glycinate , the choice of method depends on the purity requirement:
-
Choose Method A (Flash/Silica) if you are isolating an intermediate for further reaction and can tolerate 3-4% bis-alkylated impurity. Crucial: Use 1% TEA to prevent streaking.
-
Choose Method B (Prep HPLC/C18) if this is the final step or if the bis-impurity must be quantitatively removed (<0.1%). The hydrophobic selectivity of C18 makes this the superior scientific choice for resolution.
References
-
Separation optimization of aniline derivatives. PubMed. Retrieved from [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
- Process for separating aniline derivatives (US4918232A).Google Patents.
-
Ethyl glycinate hydrochloride HPLC Method. SIELC Technologies. Retrieved from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods. Semantic Scholar. Retrieved from [Link]
Safety Operating Guide
Navigating the Disposal of Ethyl N-(2,4-difluorophenyl)glycinate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl N-(2,4-difluorophenyl)glycinate, a halogenated organic compound. By understanding the principles behind the procedures, laboratory professionals can ensure a safe working environment and maintain regulatory compliance.
Immediate Safety Profile: Understanding the Risks
Before handling or disposing of Ethyl N-(2,4-difluorophenyl)glycinate, it is crucial to be aware of its inherent hazards. The following table summarizes the key safety information extrapolated from data on similar halogenated compounds.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2] |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[2] | Avoid direct contact. In case of contact, rinse affected area thoroughly with water.[1][2] |
| Flammability | Flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and other ignition sources.[1] |
| Environmental Hazard | Hazardous to the aquatic environment.[1] | Prevent release to the environment. Do not dispose of down the drain. |
The Core Directive: Segregation of Halogenated Waste
The foundational principle for the disposal of Ethyl N-(2,4-difluorophenyl)glycinate is its classification as a halogenated organic compound . The presence of fluorine atoms in its structure necessitates its segregation from non-halogenated organic waste streams.
The Rationale: Halogenated compounds require specific treatment processes during disposal, often involving high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (such as hydrogen fluoride). Mixing halogenated and non-halogenated waste complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated waste.[2] Proper segregation is therefore not only a matter of regulatory compliance but also of cost-effectiveness and environmental responsibility.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is paramount for safety and compliance. The following steps provide a clear workflow for managing Ethyl N-(2,4-difluorophenyl)glycinate waste.
Container Selection and Labeling
Proper containment is the first line of defense against accidental exposure and environmental contamination.
-
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with halogenated organic compounds. Ensure the container is in good condition with a secure, leak-proof cap.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Ethyl N-(2,4-difluorophenyl)glycinate "
-
An indication of the hazards (e.g., "Flammable," "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste is added)
-
The name and contact information of the responsible researcher or laboratory
-
Waste Accumulation
Waste should be accumulated at or near the point of generation, in a designated satellite accumulation area (SAA).
-
Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.
-
Segregation: Store the halogenated waste container separately from non-halogenated waste, acids, bases, and oxidizers.
-
Container Closure: Keep the waste container closed at all times, except when adding waste.
-
Fill Level: Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for vapor expansion.
Arranging for Disposal
Hazardous waste must be disposed of through a licensed waste disposal contractor.
-
Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Waste Manifest: Your EHS office will provide the necessary paperwork, often called a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.
-
Regular Pickups: Ensure that full waste containers are removed from the laboratory in a timely manner, in accordance with institutional and regulatory time limits.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is a critical component of laboratory safety.
Minor Spill Cleanup (less than 100 mL, contained)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.
Major Spill Response (greater than 100 mL, or any spill in a poorly ventilated area)
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform your supervisor and contact your institution's EHS or emergency response team.
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.
-
Do Not Attempt to Clean: A major spill requires specialized equipment and training to manage safely.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl N-(2,4-difluorophenyl)glycinate.
Caption: Decision workflow for the safe disposal of Ethyl N-(2,4-difluorophenyl)glycinate.
References
- Cayman Chemical. (2023, February 6).
- Pfaltz & Bauer. (n.d.).
Sources
A Guide to the Safe Handling of Ethyl N-(2,4-difluorophenyl)glycinate: A Precautionary Approach
In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. Ethyl N-(2,4-difluorophenyl)glycinate, a halogenated aromatic compound, represents a class of molecules with significant potential. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. While specific toxicological data for this compound is not extensively documented, its structure, featuring a difluorophenyl moiety, necessitates a cautious and well-informed approach to handling. This guide provides a comprehensive framework for the safe use of Ethyl N-(2,4-difluorophenyl)glycinate, grounded in the principles of chemical analogy and best laboratory practices.
Hazard Assessment: An Ounce of Prevention
Given the absence of a specific Safety Data Sheet (SDS) for Ethyl N-(2,4-difluorophenyl)glycinate, we must infer potential hazards from structurally similar compounds. Molecules containing a 2,4-difluorophenyl group, such as 2,4-difluorophenylhydrazine and 2,4-difluorophenol, are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] They can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][3] Therefore, it is prudent to treat Ethyl N-(2,4-difluorophenyl)glycinate with a similar level of caution, assuming it may be an irritant and potentially toxic.
All work with this compound should be preceded by a thorough risk assessment, considering the scale of the reaction, the potential for aerosolization, and the specific manipulations involved.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling Ethyl N-(2,4-difluorophenyl)glycinate, based on guidelines for halogenated organic compounds.[4][5]
| Protection Type | Equipment Specification | Rationale and Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][3] A face shield should be worn over goggles when there is a risk of splashing. | To prevent contact with eyes, which are highly sensitive to chemical irritants. The difluorophenyl group in similar compounds suggests a potential for serious eye irritation.[1][2] |
| Skin and Body Protection | A flame-resistant lab coat. Chemical-resistant gloves (see below for specifics). Closed-toe shoes made of a non-absorbent material. | To protect the skin from accidental contact. A lab coat provides a removable barrier, while proper footwear protects against spills.[6] |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove with an outer glove of a more resistant material like butyl rubber or Viton®.[5][7] | Nitrile gloves offer good dexterity but may have limited resistance to halogenated solvents and esters.[8][9] An outer layer of butyl rubber or Viton® provides superior protection against these chemical classes, crucial for preventing skin absorption.[7] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[5][10] |
| Respiratory Protection | All handling of solid or solutions of the compound should be performed in a certified chemical fume hood.[11] | To prevent inhalation of any dust, aerosols, or vapors.[12] The fume hood is a primary engineering control to maintain a safe breathing zone. |
Operational Workflow: A Step-by-Step Protocol
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
-
Designated Area: All work involving Ethyl N-(2,4-difluorophenyl)glycinate should be conducted in a designated area within a chemical fume hood.[5]
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Weighing: If handling the solid form, weigh it out within the fume hood to contain any dust.
-
Transfers: When transferring solutions, use appropriate tools like pipettes or cannulas to minimize the risk of spills. Always keep containers sealed when not in use.[4][13]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: A flowchart of the safe handling workflow.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spills: For a small spill within a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[13] For larger spills, evacuate the area and contact your institution's environmental health and safety office.[4][13]
Disposal Plan: Environmental Stewardship
As a halogenated organic compound, Ethyl N-(2,4-difluorophenyl)glycinate requires specific disposal procedures to protect the environment.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated consumables (like gloves and paper towels), and rinsates, must be collected in a dedicated "Halogenated Organic Waste" container.[4][15] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[13]
-
Container Management: Use a clearly labeled, leak-proof container with a secure lid.[4][13] The label should include the words "Hazardous Waste," "Halogenated Organics," and list the full chemical names of the contents.[4]
-
Final Disposal: The sealed waste container must be disposed of through your institution's licensed hazardous waste disposal program.[4][16] Never pour halogenated chemical waste down the drain.[16] Empty containers that held the pure compound should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated waste before the container is discarded.[16]
By adhering to these rigorous safety protocols, you can confidently work with Ethyl N-(2,4-difluorophenyl)glycinate, ensuring your personal safety and the integrity of your research environment.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link
-
AK Scientific, Inc. Safety Data Sheet: ((2,6-Difluorophenyl)sulfonyl)phenylalanine. Link
-
Fisher Scientific. Safety Data Sheet: 2,4-Difluorophenyl isocyanate. Link
-
ChemicalBook. Chemical Safety Data Sheet: 2,4-Difluorophenylhydrazine. Link
-
Temple University. Halogenated Solvents in Laboratories. Link
-
University of Otago. Laboratory chemical waste disposal guidelines. Link
-
Normal Operating Procedure. Treatment and disposal of chemical wastes in daily laboratory work. Link
-
GloveNation. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Link
-
Environmental Health and Safety, University of South Carolina. OSHA Glove Selection Chart. Link
-
North Safety Products. Hand Protection Chemical Resistance Guide. Link
-
Safetyware. Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Link
-
University of York, Department of Biology. Disposal Standards. Link
-
European Solvents Industry Group (ESIG). Best Practice Guidelines for the safe use of gloves. Link
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. Link
-
Fisher Scientific. Safety Data Sheet: 3,5-Difluorophenylhydrazine hydrochloride. Link
-
Washington State University, Environmental Health & Safety. Halogenated Solvents. Link
-
MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. Link
-
Benchchem. Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Link
-
EXTOXNET. Pesticide Information Profiles: 2,4-DB. Link
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Link
-
Pfaltz & Bauer. Safety Data Sheet. Link
-
Fisher Scientific. Safety Data Sheet: N-Ethylglycine. Link
-
TCI Chemicals. Safety Data Sheet: N-Acetylglycine Ethyl Ester. Link
-
Fisher Scientific. Safety Data Sheet: Ethyl phenylglyoxylate. Link
-
PubChem. 2,4-Difluorophenol. Link
Sources
- 1. chemicalbook.com [chemicalbook.com]
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- 3. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
